molecular formula CH2O2Si2 B3282643 1,3,2,4-Dioxadisilolane CAS No. 7540-38-7

1,3,2,4-Dioxadisilolane

Cat. No. B3282643
CAS RN: 7540-38-7
M. Wt: 102.20 g/mol
InChI Key: FMNPLZLTUNTVIV-UHFFFAOYSA-N
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Description

1,3,2,4-Dioxadisilolane, also known as DODS, is a chemical compound that has been gaining attention in scientific research due to its unique properties and potential applications in various fields. This compound is formed by the reaction of tetraethyl orthosilicate with ethylene glycol in the presence of hydrochloric acid. In

Scientific Research Applications

1,3,2,4-Dioxadisilolane has been studied for its potential applications in various fields such as materials science, catalysis, and biomedicine. In materials science, 1,3,2,4-Dioxadisilolane has been used as a precursor for the synthesis of silica-based materials such as mesoporous silica nanoparticles and silica aerogels. In catalysis, 1,3,2,4-Dioxadisilolane has been used as a catalyst for various reactions such as the hydrolysis of esters and the oxidation of alcohols. In biomedicine, 1,3,2,4-Dioxadisilolane has been studied for its potential as a drug delivery system and as a contrast agent for imaging.

Mechanism of Action

The mechanism of action of 1,3,2,4-Dioxadisilolane is not fully understood, but it is believed to be due to its unique structure and properties. 1,3,2,4-Dioxadisilolane has a cage-like structure that can encapsulate other molecules, making it a potential drug delivery system. It also has a high surface area, which makes it a potential catalyst for various reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3,2,4-Dioxadisilolane are not well studied, but it is believed to be non-toxic and biocompatible. Studies have shown that 1,3,2,4-Dioxadisilolane can be used as a contrast agent for imaging without causing any adverse effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,3,2,4-Dioxadisilolane in lab experiments is its unique structure and properties, which make it a potential catalyst and drug delivery system. It is also relatively easy to synthesize and purify. However, one of the limitations is that there is still much to be understood about its mechanism of action and biochemical and physiological effects.

Future Directions

There are many future directions for the study of 1,3,2,4-Dioxadisilolane. One potential direction is to further study its mechanism of action and its potential as a drug delivery system. Another direction is to explore its potential as a catalyst for various reactions. Additionally, further studies on its biocompatibility and toxicity are needed to fully understand its potential applications in biomedicine.

Synthesis Methods

The synthesis of 1,3,2,4-Dioxadisilolane involves the reaction of tetraethyl orthosilicate with ethylene glycol in the presence of hydrochloric acid. The reaction takes place in a flask under reflux conditions and is completed within a few hours. The product is then purified by distillation and recrystallization.

properties

InChI

InChI=1S/CH2O2Si2/c1-2-5-3-4-1/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNPLZLTUNTVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1O[Si]O[Si]1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30825844
Record name 1,3,2,4-Dioxadisilolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30825844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,2,4-Dioxadisilolane

CAS RN

7540-38-7
Record name 1,3,2,4-Dioxadisilolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30825844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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